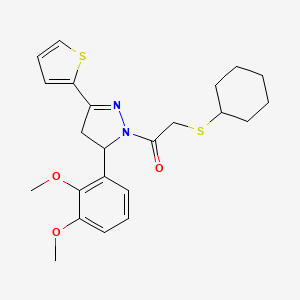
2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a multifaceted structure with functionalities including a thioether, a pyrazole ring, and an aromatic thiophene moiety. These structural features make it an intriguing subject for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone often involves multi-step organic reactions. Typically, the synthesis starts with the preparation of intermediates such as substituted hydrazines, thiophenes, and cyclohexyl thioethers.
Formation of the Pyrazole Ring: : The initial steps involve the formation of the pyrazole ring through the condensation of a hydrazine derivative with a diketone.
Introduction of the Thiophene Moiety: : Subsequent reaction steps involve the coupling of the thiophene moiety under conditions such as metal-catalyzed cross-coupling or nucleophilic substitution.
Addition of the Thioether Group: : The final step is typically the addition of the cyclohexylthio group via thioetherification reactions involving alkyl halides and thiols under basic conditions.
Industrial Production Methods
While industrial-scale production specifics can vary, common methods include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. Catalysts and solvents are often recycled to improve the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Oxidation: : The thioether and aromatic rings can undergo oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the carbonyl group can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products Formed
The major products of these reactions typically include oxidized sulfoxides, reduced alcohols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has numerous applications across various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: : Acts as a molecular probe in biological assays due to its unique binding properties.
Industry: : Utilized in the development of advanced materials and chemical sensors.
作用機序
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : The aromatic and pyrazole moieties interact with biological targets such as enzymes and receptors.
Pathways Involved: : It may influence biochemical pathways involved in oxidative stress, inflammation, and cell signaling.
類似化合物との比較
Comparing 2-(cyclohexylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with other compounds reveals its uniqueness:
Similar Compounds
2-(Cyclohexylthio)-1-(5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Differing in the position of methoxy groups.
2-(Cyclohexylthio)-1-(4-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Variations in the substitution pattern on the pyrazole ring.
These structural differences can affect the compound's reactivity, selectivity, and overall biological activity.
Hope that gives you a comprehensive view of this intricate compound!
特性
IUPAC Name |
2-cyclohexylsulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S2/c1-27-20-11-6-10-17(23(20)28-2)19-14-18(21-12-7-13-29-21)24-25(19)22(26)15-30-16-8-4-3-5-9-16/h6-7,10-13,16,19H,3-5,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDNNAZAHVJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/new.no-structure.jpg)
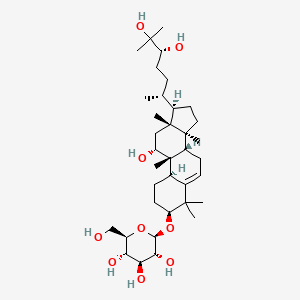
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)
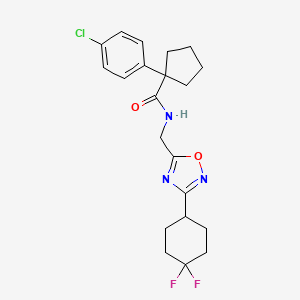
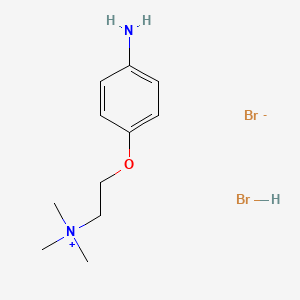
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

![N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B2723380.png)
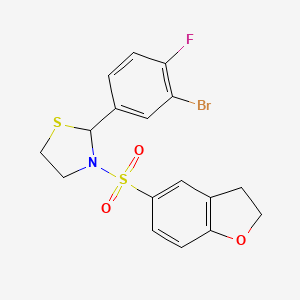
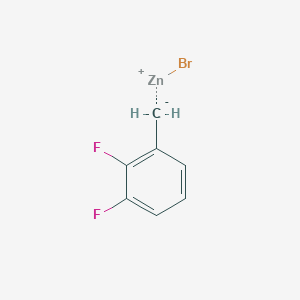
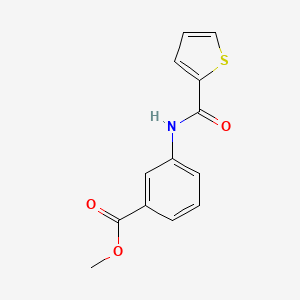
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
